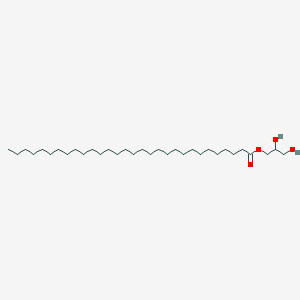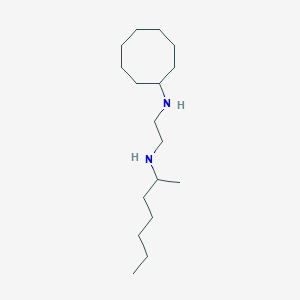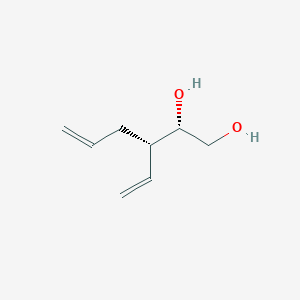
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- is an organic compound with the molecular formula C8H14O2. This compound is characterized by the presence of a hexene backbone with hydroxyl groups attached to the first and second carbon atoms, and an ethenyl group attached to the third carbon atom. The (2S,3S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-hexen-1-ol. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, usually at room temperature.
Industrial Production Methods
Industrial production of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-Hexene-1,2-dione, 3-ethenyl-.
Reduction: 5-Hexane-1,2-diol, 3-ethenyl-.
Substitution: 5-Hexene-1,2-dichloride, 3-ethenyl-.
Scientific Research Applications
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The ethenyl group may participate in reactions with other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hexene-1,2-diol: Lacks the ethenyl group at the third carbon.
3-Hexene-1,2-diol: Has the double bond at a different position.
5-Hexyne-1,2-diol: Contains a triple bond instead of a double bond.
Uniqueness
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ethenyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
528573-66-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S,3S)-3-ethenylhex-5-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(4-2)8(10)6-9/h3-4,7-10H,1-2,5-6H2/t7-,8-/m1/s1 |
InChI Key |
YEDHSSYZWUBMHB-HTQZYQBOSA-N |
Isomeric SMILES |
C=CC[C@@H](C=C)[C@@H](CO)O |
Canonical SMILES |
C=CCC(C=C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


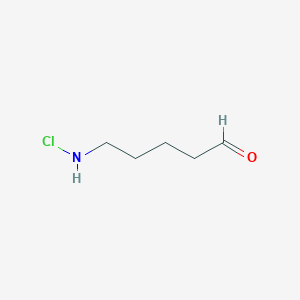
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![2,4-Thiazolidinedione, 5-[2-(4-fluorophenoxy)ethyl]-](/img/structure/B12579556.png)
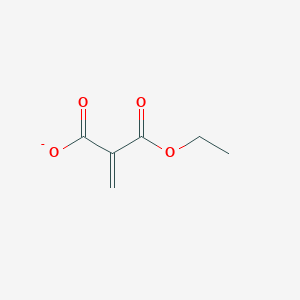
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
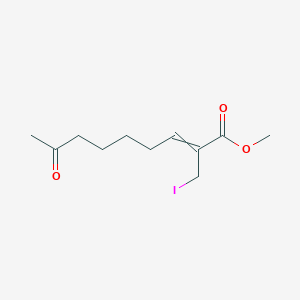
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)

